5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLHXVWIBQMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro N4 P Tolyl Pyrimidine 4,6 Diamine and Its Analogs
Established Synthetic Pathways for Pyrimidine (B1678525) Ring Construction
The foundational step in the synthesis of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is the construction of the pyrimidine ring itself. Various classical and contemporary methods are available for this purpose, primarily centered around the condensation of a three-carbon component with a nitrogen-containing binucleophile.
The most traditional and widely employed method for pyrimidine ring synthesis is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. In the context of the target molecule, a plausible starting 1,3-dicarbonyl compound would be malononitrile (B47326) or its derivatives, which would provide the C4, C5, and C6 atoms of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 are typically supplied by an amidine, urea (B33335), or thiourea. For instance, the reaction of a malonic acid derivative with urea or guanidine (B92328) in the presence of a base is a common route to produce barbituric acid or 2-aminopyrimidine-4,6-diol, respectively, which can then be further functionalized.
These cyclocondensation reactions are versatile and can be adapted to introduce substituents at various positions of the pyrimidine ring from the outset. The reaction conditions often involve refluxing in a suitable solvent in the presence of a base such as sodium ethoxide. Ultrasound irradiation has also been employed to promote cyclocondensation reactions, often leading to higher yields and shorter reaction times. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1,3-Dicarbonyl Compound | Amidine/Urea/Thiourea | Base (e.g., NaOEt), Reflux | Substituted Pyrimidine |
| β-Keto Ester | Amidine | Ultrasound Irradiation | 4-Pyrimidinol |
| Chalcone | Guanidine | Base, Reflux | 2-Aminopyrimidine |
This table summarizes common reactants and conditions for cyclocondensation reactions in pyrimidine synthesis.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. ptfarm.plmdpi.com The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis. researchgate.net These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
More contemporary MCRs offer even greater flexibility. For example, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. mdpi.com Another approach involves a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl₂, to yield 4,5-disubstituted pyrimidines. organic-chemistry.org These methods provide rapid access to a diverse range of substituted pyrimidines and are often conducted under environmentally benign conditions. mdpi.com
| Reaction Name/Type | Components | Catalyst/Promoter | Key Features |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Acid or Lewis Acid | One-pot synthesis of dihydropyrimidinones |
| Iridium-catalyzed MCR | Amidine, up to three Alcohols | Iridium-pincer complex | Regioselective, sustainable |
| ZnCl₂-catalyzed coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Access to 4,5-disubstituted pyrimidines |
This table outlines key features of selected multicomponent reactions for pyrimidine synthesis.
Strategic Introduction of Nitro Groups to Pyrimidine Systems
The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. The C5 position is generally susceptible to electrophilic substitution, provided the ring is sufficiently activated by electron-donating groups.
Direct nitration of the pyrimidine ring can be challenging due to the electron-deficient nature of the diazine system. umich.edu However, the presence of activating groups, such as amino or hydroxyl groups at the C2, C4, or C6 positions, facilitates electrophilic attack at C5. The nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov For the synthesis of 5-nitropyrimidines, a common strategy involves the nitration of a pre-existing pyrimidine derivative that is activated towards electrophilic substitution. For example, 4,6-diaminopyrimidine (B116622) can be nitrated to give 4,6-diamino-5-nitropyrimidine. Typical nitrating agents include nitric acid in sulfuric acid or other strong acid media. nanobioletters.com The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material.
An alternative approach is to construct the pyrimidine ring with the nitro group already in place. This can be achieved by using a nitro-substituted three-carbon precursor, such as nitromalonaldehyde (B3023284) or its derivatives, in a cyclocondensation reaction.
| Starting Material | Nitrating Agent/Conditions | Product |
| 2-Substituted Pyrimidine-4,6-dione | H₂SO₄/HNO₃ | 5,5-gem-Dinitropyrimidine-4,6-dione nih.gov |
| 4,6-Diaminopyrimidine | H₂SO₄/HNO₃ | 4,6-Diamino-5-nitropyrimidine |
| 5-Acetamido-2-phenylpyrimidine | H₂SO₄/HNO₃ | 5-Acetamido-2-m-nitrophenylpyrimidine rsc.org |
This table presents examples of nitration reactions on pyrimidine derivatives.
Methods for Selective Amination and Diamination at Pyrimidine Positions
The synthesis of this compound necessitates the selective introduction of two different amino groups at the C4 and C6 positions. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrimidine precursor, most commonly 4,6-dichloropyrimidine (B16783).
The reactivity of the chlorine atoms at the C4 and C6 positions is generally similar, but can be influenced by the reaction conditions and the nature of the incoming nucleophile. To achieve selective and unsymmetrical diamination, a stepwise approach is usually employed. The reaction of 4,6-dichloropyrimidine with one equivalent of an amine often yields a mixture of the mono-aminated product and the di-aminated product, which can be challenging to separate. However, by carefully controlling the stoichiometry and reaction temperature, it is possible to favor the formation of the mono-substituted intermediate, 4-amino-6-chloropyrimidine. This intermediate can then be reacted with a different amine to introduce the second amino group. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to the synthesis of aminopyrimidines, sometimes offering higher selectivity and milder reaction conditions compared to traditional SNAr reactions. nih.gov The regioselectivity of these reactions can be influenced by the choice of catalyst, ligands, and base. acs.org
| Precursor | Reagent 1 | Conditions 1 | Intermediate | Reagent 2 | Conditions 2 | Product |
| 4,6-Dichloropyrimidine | p-Toluidine (B81030) (1 eq.) | Controlled temp. | 6-Chloro-N-(p-tolyl)pyrimidin-4-amine | Ammonia (B1221849) | Higher temp. | N4-(p-tolyl)pyrimidine-4,6-diamine |
| 4,6-Dichloropyrimidine | Ammonia (1 eq.) | Controlled temp. | 6-Chloropyrimidin-4-amine | p-Toluidine | Higher temp. | N4-(p-tolyl)pyrimidine-4,6-diamine |
This table illustrates a general stepwise strategy for the synthesis of unsymmetrical 4,6-diaminopyrimidines.
Synthetic Integration of Aryl (p-tolyl) Substituents into Pyrimidine Frameworks
The introduction of the p-tolyl group onto the pyrimidine ring can be accomplished in several ways. If the pyrimidine ring is constructed from acyclic precursors, a p-tolyl-substituted amidine could be used in a cyclocondensation reaction. However, a more common and versatile approach is to introduce the p-tolylamino group via nucleophilic substitution on a halopyrimidine.
As described in the previous section, the reaction of a dihalopyrimidine with p-toluidine can lead to the formation of an N-(p-tolyl)pyrimidinamine. The SNAr reaction is a straightforward method for this transformation. nih.gov Alternatively, palladium-catalyzed methods can be employed, which may offer advantages in terms of functional group tolerance and reaction conditions. For example, the Suzuki-Miyaura cross-coupling reaction can be used to form C-aryl bonds, and adaptations of this methodology can be used for N-arylation. researchgate.net
Regioselective Synthesis and Stereochemical Control in this compound Formation
A plausible synthetic route would start with a readily available precursor such as 4,6-dihydroxypyrimidine (B14393) (from the condensation of malonic acid and formamide). This can be converted to 4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride. The subsequent steps must be carefully orchestrated to ensure the correct regiochemistry.
One possible regioselective strategy is as follows:
Nitration: The 4,6-dichloropyrimidine can be nitrated to 4,6-dichloro-5-nitropyrimidine (B16160). The nitro group is electron-withdrawing and further activates the chlorine atoms towards nucleophilic substitution. nih.gov
Selective Mono-amination: The resulting 4,6-dichloro-5-nitropyrimidine is then subjected to a selective mono-amination. Due to the electronic effects of the nitro group and the pyrimidine nitrogens, the C4 and C6 positions are highly activated. The reaction with one equivalent of p-toluidine at a controlled, low temperature would likely favor the formation of 6-chloro-5-nitro-N4-(p-tolyl)pyrimidin-4-amine. The regioselectivity at this step can be influenced by steric factors and the specific reaction conditions.
Second Amination: The remaining chlorine atom in the mono-aminated intermediate is then displaced by ammonia in a subsequent step, which may require more forcing conditions (e.g., higher temperature or pressure) to yield the final product, this compound.
An alternative sequence could involve the initial amination of 4,6-dichloropyrimidine, followed by nitration, and then the final amination. However, the regioselectivity of the nitration step on an unsymmetrically substituted diaminopyrimidine could be complex. Therefore, nitration of the dihalopyrimidine precursor is often the preferred strategy.
The successful synthesis of this compound hinges on the careful control of reaction conditions to manage the regioselectivity of the sequential nucleophilic aromatic substitution reactions.
Purification and Isolation Techniques for Pyrimidine Derivatives
The purification and isolation of pyrimidine derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. Common methods include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Recrystallization: This is a widely used technique for purifying solid crystalline compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. researchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. For pyrimidine derivatives that are soluble only in high-boiling point solvents like DMF or DMSO, a technique called diffusion crystallization or anti-solvent crystallization can be effective. researchgate.net This involves dissolving the compound in a solvent like DMF and then introducing a miscible anti-solvent (in which the compound is insoluble), such as dichloromethane (B109758) (DCM), cyclohexane, or ethyl acetate, to induce crystallization. researchgate.net
Column Chromatography: This is a versatile purification method used to separate compounds based on their differential adsorption to a stationary phase. For pyrimidine derivatives, silica (B1680970) gel is a common stationary phase. nih.govnih.gov The crude mixture is loaded onto the column and eluted with a suitable solvent system (mobile phase). Compounds with different polarities travel through the column at different rates, allowing for their separation. For example, the purification of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine was achieved using flash chromatography with a mobile phase of 15% ethyl acetate in petroleum ether. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating, identifying, and quantifying components in a mixture. creative-proteomics.com It offers higher resolution and speed compared to traditional column chromatography. For pyrimidine compounds, reverse-phase HPLC is often employed. nih.gov A specialized technique known as Hydrophilic Interaction Chromatography (HILIC) has proven particularly effective for separating polar compounds like pyrimidine bases and nucleosides. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is a valuable alternative to other methods. nih.gov
The following table compares the purification techniques applicable to pyrimidine derivatives.
| Technique | Principle of Separation | Typical Application for Pyrimidines | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid, crystalline final products and intermediates. researchgate.netnih.gov | Can yield very pure compounds; scalable; cost-effective. | Requires the compound to be a stable solid; potential for product loss in the mother liquor; finding a suitable solvent can be challenging. researchgate.net |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase passes through it. | Separation of reaction mixtures, isolation of intermediates and final products. nih.govnih.gov | Versatile; applicable to a wide range of compounds; can handle large quantities of material. | Can be time-consuming; requires significant amounts of solvent; resolution may be limited for closely related compounds. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure partitioning of components between a stationary phase (e.g., C18 for reverse-phase) and a liquid mobile phase. | Final purity analysis and preparative purification of small to moderate quantities of pyrimidine compounds. creative-proteomics.comnih.gov | High resolution and sensitivity; fast separation times; automated systems are available. | Higher cost of equipment and solvents; limited sample capacity for analytical columns. |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of solutes into a water-enriched layer on the surface of a polar stationary phase. | Separation of highly polar pyrimidine bases and nucleosides. nih.govresearchgate.net | Effective for polar compounds poorly retained in reverse-phase HPLC; high organic mobile phase is compatible with mass spectrometry. researchgate.net | Longer column equilibration times; retention can be sensitive to mobile phase water content. |
Advanced Spectroscopic and Analytical Characterization of 5 Nitro N4 P Tolyl Pyrimidine 4,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, as well as correlations in 2D-NMR experiments, the precise structure of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the p-tolyl group will appear as two doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to their ortho and meta positions relative to the methyl group. The methyl protons of the tolyl group will present as a singlet further upfield, generally around δ 2.3 ppm.
The protons of the pyrimidine (B1678525) ring and the amine groups will also have characteristic chemical shifts. The lone proton on the pyrimidine ring is anticipated to be significantly deshielded and appear as a singlet in the far downfield region, likely above δ 8.0 ppm. The amine protons (NH) will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | > 8.0 | Singlet |
| p-Tolyl-H (ortho to CH₃) | 7.0 - 7.5 | Doublet |
| p-Tolyl-H (meta to CH₃) | 7.0 - 7.5 | Doublet |
| Amine-H (NH) | Variable | Broad Singlet |
| Methyl-H (CH₃) | ~2.3 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbons of the pyrimidine ring are expected to appear in the range of δ 140-160 ppm. The carbon atom bearing the nitro group will be significantly downfield due to the electron-withdrawing nature of the NO₂ group.
The carbons of the p-tolyl group will have characteristic chemical shifts, with the ipso-carbon (attached to the nitrogen) and the para-carbon (with the methyl group) showing distinct signals. The methyl carbon will appear at a much higher field, typically around δ 20-25 ppm.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrimidine-C (C4, C6) | 150 - 160 |
| Pyrimidine-C (C5-NO₂) | 140 - 150 |
| Pyrimidine-C (C2) | 155 - 160 |
| p-Tolyl-C (ipso) | 135 - 145 |
| p-Tolyl-C (ortho) | 120 - 130 |
| p-Tolyl-C (meta) | 125 - 135 |
| p-Tolyl-C (para) | 130 - 140 |
| Methyl-C (CH₃) | 20 - 25 |
Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, advanced 2D-NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a clear correlation between the ortho and meta protons on the p-tolyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the p-tolyl group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the p-tolyl group and the pyrimidine ring. For example, correlations would be expected between the amine proton and the carbons of both the pyrimidine and tolyl rings.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O bonds.
The N-H stretching vibrations of the primary and secondary amines will appear as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 |
| N-O Stretch (Asymmetric) | 1500 - 1550 |
| N-O Stretch (Symmetric) | 1300 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound (C₁₁H₁₁N₅O₂), the expected molecular weight is approximately 245.24 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the pyrimidine ring and the tolyl group. This would result in characteristic fragment ions that can be used to confirm the structure of the compound.
| Ion | Expected m/z | Identity |
| [M+H]⁺ | ~246.09 | Protonated Molecular Ion |
| M⁺ | ~245.09 | Molecular Ion |
| [M-NO₂]⁺ | ~199.10 | Loss of Nitro Group |
| [C₇H₇]⁺ | ~91.05 | Tolyl Cation |
| [C₄H₃N₄]⁺ | ~107.04 | Fragment of Pyrimidine Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyrimidine and tolyl rings, and the nitro group, which acts as a strong chromophore, suggests that this compound will exhibit significant absorption in the UV-Vis region.
The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic systems are likely to appear at shorter wavelengths (around 250-300 nm), while the n → π* transitions, possibly involving the lone pairs on the nitrogen atoms and the nitro group, may appear at longer wavelengths, potentially extending into the visible region, which would impart color to the compound.
| Electronic Transition | Expected Wavelength Range (λmax, nm) |
| π → π | 250 - 300 |
| n → π | > 300 |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Information on the single-crystal structure of this compound, which is obtained through X-ray diffraction (XRD) analysis, is not available in the public domain. This technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive insights into bond lengths, bond angles, and intermolecular interactions. Without experimental XRD data, a detailed and accurate description of the solid-state architecture of this specific compound is not possible.
Computational and Theoretical Investigations of 5 Nitro N4 P Tolyl Pyrimidine 4,6 Diamine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These theoretical calculations can provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis
DFT calculations would be a primary tool to investigate the electronic structure of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine. Such studies would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of information could be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions.
A molecular orbital analysis would further elucidate the nature of chemical bonding within the molecule and identify the regions most susceptible to electrophilic or nucleophilic attack. The distribution of molecular orbitals would also be key to interpreting the molecule's spectroscopic properties.
Conformational Analysis and Energetic Landscapes
The presence of rotatable bonds in this compound, particularly around the p-tolyl group, suggests the possibility of multiple conformations. A thorough conformational analysis would be necessary to identify the different stable arrangements of the molecule and their relative energies. By mapping the energetic landscape, researchers could determine the most probable conformation(s) at a given temperature and understand the energy barriers to conformational changes. This information is vital for understanding how the molecule might interact with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can be used to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound would be invaluable for confirming its structure if it were to be synthesized. By comparing the predicted NMR spectra with experimental data, chemists can gain confidence in the identity and purity of their compound.
Molecular Modeling and Simulations
Molecular modeling and simulations are essential for exploring the potential of a molecule to interact with biological systems, a key aspect of drug discovery and development.
Molecular Docking Studies of this compound to Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. If a potential biological target for this compound were identified, docking studies could be performed to assess its binding affinity and mode of interaction. These studies would provide insights into the types of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies are often presented in terms of a docking score, which provides a qualitative estimate of the binding affinity.
Molecular Dynamics Simulations for Ligand-Receptor Dynamics
To further investigate the stability and dynamics of a potential complex between this compound and a protein target, molecular dynamics (MD) simulations could be employed. MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding. This can reveal important details about the flexibility of the binding site and the long-term stability of the interaction, which are not captured by static docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Pyrimidines
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchpublish.com For substituted pyrimidines, including this compound, QSAR studies are instrumental in understanding the structural requirements for a desired biological effect, such as antifungal, anticancer, or enzyme inhibitory activity. nih.govtandfonline.com These models translate the complex interplay of a molecule's physicochemical properties into a predictive equation, guiding the design of new, more potent derivatives.
Development of Predictive Models based on Structural Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometric, electronic, and lipophilic. nih.govresearchgate.net For pyrimidine (B1678525) derivatives, a wide array of descriptors has been successfully employed to model various biological activities. nih.gov The process involves generating these descriptors for a set of known active and inactive molecules and then using statistical methods to select the most relevant ones and build a predictive model. tandfonline.commdpi.com
Commonly used statistical techniques for model development include Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and machine learning approaches like Artificial Neural Networks (ANN). researchpublish.comnih.govtandfonline.com MLR generates a simple linear equation, making it easily interpretable, while GFA is effective for selecting the optimal combination of descriptors from a large pool. nih.govbenthamdirect.com
The robustness and predictive power of a developed QSAR model are rigorously assessed through various validation metrics. tandfonline.com Internal validation techniques like leave-one-out cross-validation (Q²) ensure the model's stability, while external validation using an independent test set of compounds confirms its ability to predict the activity of new molecules. nih.govmdpi.com A high-quality QSAR model will exhibit strong statistical significance, indicated by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low standard error of estimation. nih.gov
| Descriptor Class | Examples | Relevance to Pyrimidine Activity |
| Lipophilic | LogP (Octanol-water partition coefficient) | Describes the hydrophobicity of the molecule, influencing membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reflects the molecule's electronic distribution, which is crucial for electrostatic interactions, hydrogen bonding, and reactivity. nih.govresearchgate.net |
| Geometric/Steric | Molecular Surface Area, Molecular Volume, Ovality | Defines the size and shape of the molecule, which governs its fit within a biological target's binding site. nih.govresearchgate.net |
| Topological | Connectivity Indices (e.g., CHI_3_C) | Encodes information about the branching and connectivity of atoms within the molecule, relating to its overall shape and flexibility. nih.gov |
| Quantum Mechanical | Jurs Descriptors (e.g., Jurs_DPSA_1) | Combines electronic and geometric properties to describe charge distribution over the molecular surface, important for polar interactions. nih.gov |
| Validation Parameter | Description | Typical Value for a Robust Model |
| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model for the training set data. | > 0.8 tandfonline.commdpi.com |
| Q² or R²(cv) (Cross-validated R²) | Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO). tandfonline.comnih.gov | > 0.6 tandfonline.com |
| R²_pred or R²_ext (External Validation R²) | Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. nih.govmdpi.com | > 0.7 researchgate.netnih.gov |
| F-value (Fischer's value) | Indicates the statistical significance of the regression model. | High value (e.g., > 100) nih.gov |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value researchgate.net |
Pharmacophore Modeling for Biological Interaction Profiling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rsc.orgdovepress.com It serves as a qualitative counterpart to the quantitative nature of QSAR, providing an intuitive 3D map for molecular recognition at a target binding site. dovepress.com For pyrimidine derivatives, pharmacophore models help elucidate the key interaction points—such as hydrogen bonds, hydrophobic interactions, and aromatic stacking—required for binding to a target protein. tandfonline.comrsc.org
A pharmacophore model is composed of several key features, including:
Hydrogen Bond Acceptors (HBA): Typically electronegative atoms like oxygen or nitrogen.
Hydrogen Bond Donors (HBD): Usually N-H or O-H groups.
Hydrophobic (HY) regions: Non-polar groups such as alkyl or aryl substituents.
Aromatic Rings (AR): Planar, cyclic conjugated systems capable of π-π stacking.
Positive/Negative Ionizable Features: Groups that are charged at physiological pH.
The development of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is generated from the known 3D structure of the protein-ligand complex. dovepress.com Once created, the model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. tandfonline.comdovepress.com In a study on pyrimidine derivatives as anticancer agents, a five-point hypothesis designated DHHRR_1 (two donors, one hydrophobic, two aromatic rings) was identified as the best-fitting model. benthamdirect.com Such models are validated by their ability to distinguish between known active and inactive compounds, often quantified by a Receiver Operating Characteristic (ROC) curve analysis. tandfonline.com
Prediction of Acid-Base Properties (pKa) and Protonation States
The acid-base dissociation constant (pKa) is a critical physicochemical property that dictates the charge state of a molecule at a given pH. nih.gov For a compound like this compound, the pKa values of the pyrimidine ring nitrogens and the amino groups determine its protonation state under physiological conditions (pH ~7.4). This, in turn, profoundly influences its solubility, membrane permeability, and ability to interact with biological targets through electrostatic or hydrogen bonding interactions. nih.gov
Computational methods, particularly those combining quantum mechanics with a QSAR approach, have proven highly effective for accurately estimating the pKa of pyrimidines. nih.gov A successful strategy involves using Density-Functional Theory (DFT) calculations, for instance at the B3LYP/6-31+G(d,p) level, combined with an aqueous solvent model like the SM8 model to simulate the solution environment. nih.gov
In this approach, the energy difference (ΔE_H2O) between the acid and its corresponding conjugate base in the simulated aqueous phase is calculated. nih.gov This energy difference serves as a highly effective molecular descriptor. A linear regression model is then built to correlate this calculated ΔE_H2O with the experimentally determined pKa values for a training set of related pyrimidine compounds. Studies have shown that this method can yield excellent predictive models with high correlation coefficients for both the dissociation of the protonated cation to the neutral species (pKa1) and the dissociation of the neutral species to the anion (pKa2). nih.gov
| Dissociation Type | Descriptor | Computational Method | Correlation (R²) |
| Cation → Neutral (pKa1) | ΔE_H2O | DFT (B3LYP/6-31+G(d,p)) + SM8 Solvent Model | 0.965 |
| Neutral → Anion (pKa2) | ΔE_H2O | DFT (B3LYP/6-31+G(d,p)) + SM8 Solvent Model | 0.962 |
Data derived from a computational study on pyrimidine acidities. nih.gov
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis and modification of substituted pyrimidines. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states (TS) that connect them. smu.eduresearchgate.net The calculated energy barrier, or activation energy, associated with a transition state determines the rate and feasibility of a particular reaction pathway. rsc.org
For nitro-substituted pyrimidines, a common and crucial reaction is nucleophilic aromatic substitution (S_N_Ar), where a nucleophile replaces a leaving group on the pyrimidine ring. rsc.orgwikipedia.org The electron-withdrawing nitro group strongly activates the ring, facilitating attack at the carbon atoms, particularly at positions 4 and 6. wikipedia.org
Computational investigations of these S_N_Ar reactions, often using DFT, can reveal intricate details that are difficult to observe experimentally. rsc.org For example, a theoretical study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines uncovered an unexpected preference for the displacement of the alkoxy group over the chlorine atom. rsc.org The calculations revealed the crucial role of pre-reactive molecular complexes and stabilized intermediates, known as Meisenheimer complexes, in facilitating this unexpected reaction pathway. rsc.org By locating the transition states for both possible substitution reactions and calculating their respective activation energies, the computational model could successfully explain the observed product distribution. rsc.org
The general workflow for a computational investigation of a reaction mechanism involves:
Geometry Optimization: Calculating the lowest-energy structures of all relevant species (reactants, intermediates, products). researchgate.net
Transition State Search: Locating the saddle point on the potential energy surface that represents the transition state for a specific reaction step.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the connected reactant and product, confirming the proposed reaction pathway. smu.edu
These detailed computational studies not only explain observed reactivity and regioselectivity but also enable the prediction of reaction outcomes for new substrates, thereby guiding synthetic efforts in medicinal chemistry. rsc.orgresearchgate.net
Reactivity and Reaction Mechanisms of Nitro and Amine Substituted Pyrimidines
Electrophilic Substitution Reactions on Pyrimidine (B1678525) Ring Systems
Electrophilic aromatic substitution is a reaction pathway that is generally difficult for the pyrimidine ring. bhu.ac.inwikipedia.org The presence of two electronegative nitrogen atoms in the ring reduces the π-electron density, making it less attractive to electrophiles. wikipedia.org This π-deficiency is a defining characteristic of azines like pyrimidine. researchgate.net Furthermore, the acidic conditions often employed for electrophilic substitution reactions can lead to protonation of the ring nitrogen atoms, which further deactivates the ring towards electrophilic attack. bhu.ac.in
The nitro group (-NO₂) at the C5 position is a potent deactivating group. It exerts strong electron-withdrawing effects through both induction and resonance, significantly diminishing the electron density of the pyrimidine ring. nih.gov This deactivation makes the ring even more resistant to attack by electrophiles. For an electrophilic substitution to occur, the reaction typically requires forcing conditions and the presence of strong activating groups to counteract the deactivating influences.
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|---|
| Ring Nitrogens | 1 and 3 | -I, -M (Electron Withdrawing) | Strongly Deactivating | Meta-directing (relative to themselves) |
| Nitro (-NO₂) | 5 | -I, -M (Electron Withdrawing) | Strongly Deactivating | N/A (already at target site) |
| Amino (-NHR) | 4 and 6 | -I, +M (Electron Donating) | Strongly Activating | Ortho, Para-directing (activates C5) |
Nucleophilic Substitution Reactions in Pyrimidine Chemistry
The π-deficient character of the pyrimidine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org This is a key reaction type for functionalizing the pyrimidine core. The C2, C4, and C6 positions are particularly electron-deficient and are the primary sites for nucleophilic attack, especially when they bear a suitable leaving group. bhu.ac.in
Nucleophilic substitution on the pyrimidine ring typically proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The stability of this intermediate is crucial, and it is significantly enhanced by the delocalization of the negative charge onto the electronegative ring nitrogen atoms. bhu.ac.in In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The regioselectivity of the attack is governed by the ability of the ring structure to stabilize the resulting negative charge. Attack at the C4 (or C6) position allows the negative charge in the Meisenheimer intermediate to be delocalized over both ring nitrogens, providing substantial stabilization. bhu.ac.in Attack at the C2 position also allows for stabilization by the adjacent nitrogen atoms. Consequently, these positions are highly favored for nucleophilic substitution. stackexchange.comquimicaorganica.org
The presence of a good leaving group at the site of substitution is essential for the reaction to proceed to completion. Halogens (Cl, Br) are common leaving groups in pyrimidine chemistry. rsc.org However, other groups, such as alkoxy groups, can also be displaced, particularly when the ring is highly activated. rsc.orgchemrxiv.org The rate of the SNA_r reaction is less dependent on the bond strength to the leaving group and more on the stability of the Meisenheimer intermediate, as its formation is typically the rate-limiting step. youtube.comnih.gov
Activating substituents play a critical role by stabilizing this anionic intermediate. Strong electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the negative charge of the Meisenheimer complex. The nitro group is one of the most powerful activating groups for SNA_r reactions. nih.govchemrxiv.org In a molecule like 4,6-dichloro-5-nitropyrimidine (B16160), the nitro group at C5 strongly activates the C4 and C6 positions, facilitating sequential substitution by nucleophiles under mild conditions. rsc.orgrsc.org
| Factor | Description | Example | Effect on Reaction Rate |
|---|---|---|---|
| Leaving Group | An atom or group displaced by the incoming nucleophile. | -Cl, -Br, -OR | Affects the second (elimination) step; good leaving groups are required for an efficient reaction. |
| Activating Group | An electron-withdrawing group that stabilizes the Meisenheimer intermediate. | -NO₂, -CN, -SO₂R | Significantly increases the reaction rate by lowering the activation energy of the first (addition) step. |
| Position of Attack | The carbon atom attacked by the nucleophile. | C2, C4, C6 | Attack at C4/C6 is generally favored due to superior stabilization of the intermediate by both ring nitrogens. |
Transformation and Derivatization Reactions of the Nitro Group
The nitro group on the pyrimidine ring is not merely a spectator or an activating group; it can also participate directly in chemical transformations. These reactions provide pathways for further functionalization and the synthesis of diverse chemical structures.
One of the most common and synthetically valuable reactions of an aromatic nitro group is its reduction to a primary amine (-NH₂). This transformation can be accomplished with a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reagents like tin(II) chloride in hydrochloric acid or sodium dithionite (B78146). The resulting 5-aminopyrimidine (B1217817) derivative is a versatile intermediate, for example, in the synthesis of fused heterocyclic systems like purines.
Under specific reaction conditions, 5-nitropyrimidines can undergo more complex ring transformation reactions. Treatment with certain nucleophiles can lead to the opening of the pyrimidine ring, followed by rearrangement and re-cyclization to afford different heterocyclic or even carbocyclic systems. For instance, reactions of 5-nitropyrimidines with amidines have been reported to yield substituted pyridines. acs.org In another novel transformation, 5-nitro-2(1H)-pyrimidinone has been converted into p-nitrophenol derivatives. acs.org In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile, a process known as ipso-substitution, although this is generally less common than the displacement of halides. nih.govresearchgate.net
Chemical Transformations of the Amino Functions (N4, N6)
The chemical reactivity of the amino groups in 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is significantly influenced by the electronic properties of the pyrimidine ring. The presence of a strongly electron-withdrawing nitro group at the C5 position deactivates the ring, thereby reducing the nucleophilicity of the exocyclic amino groups at the C4 and C6 positions. The molecule possesses two distinct amino functionalities: a primary amine (-NH₂) at the N6 position and a secondary N-arylamine (-NH-p-tolyl) at the N4 position. This structural difference leads to variations in their reactivity towards electrophilic reagents.
Acylation: N-acylation of the amino groups can be achieved using acylating agents such as acyl chlorides or anhydrides. Due to the deactivating effect of the nitro group, these reactions may require more forcing conditions compared to non-nitrated aminopyrimidines. The primary amino group at N6 is generally more sterically accessible and potentially more reactive than the secondary amine at N4. Selective acylation of the N6-amino group is plausible under carefully controlled conditions. However, exhaustive acylation could lead to the modification of both amino groups. Highly selective acylating agents have been developed that can differentiate between primary and secondary amines, which could potentially be applied to substrates like this. researchgate.net
Interactive Data Table: Representative Acylation Reactions of Aminopyrimidines
| Reagent | Substrate | Conditions | Product | Yield | Reference |
| Acetic Anhydride | 2-Aminopyrimidine | Reflux | 2-Acetamidopyrimidine | - | General Knowledge |
| Benzoyl Chloride | 2-Aminopyrimidine | Pyridine | N-(pyrimidin-2-yl)benzamide | - | General Knowledge |
| Acetic Anhydride | 4,6-Diaminopyrimidine (B116622) | Heat | 4,6-Diacetamidopyrimidine | - | General Knowledge |
Note: This table presents general reactions for related compounds to illustrate the acylation process, as specific data for this compound is not available.
Alkylation: Alkylation of the amino functions with agents like alkyl halides can introduce alkyl substituents. Similar to acylation, the nucleophilicity of the amino groups is diminished by the nitro substituent. The N6-amino group is expected to be the primary site of mono-alkylation. The synthesis of various N- and O-substituted pyrimidines is often achieved by the alkylation of an amino or hydroxy substituent. nih.gov In systems with multiple reactive sites, lack of regioselectivity can sometimes result in a mixture of products. nih.gov Palladium-catalyzed methods have also been employed for the amination of chloropyrimidines, which could be adapted for the selective alkylation of diaminopyrimidines. nih.gov
Diazotization: The primary amino group at the N6 position is susceptible to diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5°C). numberanalytics.comyoutube.com This reaction converts the primary amine into a diazonium salt (-N₂⁺). The N4-secondary amine does not undergo this transformation. Aryl diazonium salts are highly valuable synthetic intermediates. mnstate.edumasterorganicchemistry.com
The resulting pyrimidine-6-diazonium salt is generally unstable and can be immediately used in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents onto the C6 position of the pyrimidine ring. wikipedia.orgorganic-chemistry.org This provides a powerful method for further functionalization.
Sandmeyer Reactions : Treatment of the diazonium salt with copper(I) salts, such as CuCl, CuBr, or CuCN, can replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.comwikipedia.org
Schiemann-type Reaction : Reaction with fluoroboric acid (HBF₄) can introduce a fluorine atom.
Hydroxylation : The diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution. mnstate.edu
This pathway offers a route to a wide range of 6-substituted-5-nitro-N4-(p-tolyl)pyrimidin-4-amine derivatives, significantly expanding the synthetic utility of the parent compound.
General Oxidative and Reductive Pathways of Pyrimidine Derivatives
The oxidative and reductive pathways for this compound are primarily dictated by the presence of the nitro group and the amino functions on the electron-deficient pyrimidine core.
Reductive Pathways: The most significant reductive transformation for this class of compounds is the reduction of the 5-nitro group. This reduction is a crucial step in the synthesis of purine (B94841) analogues, as the resulting 5-amino derivative can undergo cyclization reactions to form the fused imidazole (B134444) ring of the purine system.
The reduction of the nitro group can be accomplished through several methods:
Catalytic Hydrogenation : This is one of the most common and efficient methods. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. This method is generally clean and provides high yields of the corresponding 5-aminopyrimidine.
Chemical Reduction : A variety of chemical reducing agents can be used. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Other reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective and can offer milder reaction conditions.
Electrochemical Reduction : Electrochemical methods provide an alternative pathway for the reduction of nitro groups to amines.
The reduction of a nitro group to an amine is a six-electron process that can proceed through nitroso and hydroxylamine (B1172632) intermediates. In some cases, these intermediates can be isolated by carefully controlling the reduction potential or the stoichiometry of the reducing agent. For instance, the reduction of dinitrobenzamides has shown that the process can be stepwise, initially forming a hydroxylamine which is then further reduced to the amine.
Interactive Data Table: Common Methods for Nitro Group Reduction in Aromatic Systems
Note: This table illustrates general reduction methods applicable to nitropyrimidines.
Oxidative Pathways: The this compound scaffold is generally resistant to oxidation due to the electron-deficient nature of the pyrimidine ring, which is further deactivated by the nitro group. However, certain transformations are possible under specific conditions.
N-Oxidation of Ring Nitrogens : The nitrogen atoms within the pyrimidine ring can be oxidized to N-oxides using strong oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in trifluoroacetic anhydride. However, the presence of electron-donating amino groups can direct oxidation, while the electron-withdrawing nitro group makes this process more difficult.
Oxidation of Amino Groups : The exocyclic amino groups are more susceptible to oxidation than the pyrimidine ring itself. However, these reactions can be complex and may lead to degradation of the molecule. The study of aminopyrimidines as antioxidants indicates their capacity to undergo oxidation.
Oxidation of the p-tolyl group : The methyl group on the p-tolyl substituent is a potential site for oxidation, which could be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would, however, require harsh conditions that might also affect other parts of the molecule.
Academic Research Perspectives on Biological Interactions of Pyrimidine Based Scaffolds
Principles of Molecular Recognition and Ligand Binding
Molecular recognition is fundamental to the biological activity of any compound, dictating how it interacts with its target biomolecule. For 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine, the pyrimidine (B1678525) core, along with its distinct substituents, governs the nature and strength of these interactions.
The binding of this compound to a biological target, such as an enzyme or receptor, is mediated by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to a stable and specific ligand-target complex.
Hydrogen Bonding: The diaminopyrimidine core is a key pharmacophore capable of forming multiple hydrogen bonds. The amino groups at the C4 and C6 positions can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This dual functionality allows for robust interactions, often seen in the hinge region of kinases where pyrimidine-based inhibitors form double-dentate hydrogen bonds. nih.gov The nitro group at the C5 position can also participate as a hydrogen bond acceptor. In a related compound, 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, intramolecular N-H...O hydrogen bonds are observed, highlighting the potential for such interactions. nih.gov
π-Stacking: The aromatic nature of both the pyrimidine ring and the p-tolyl substituent facilitates π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. These interactions are crucial for stabilizing the ligand-target complex. In similar structures, such as 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, molecules are linked into chains through π-π stacking interactions, demonstrating the importance of this force. nih.gov
The various non-covalent interactions potentially involving this compound are summarized in the table below.
| Interaction Type | Potential Donor/Acceptor Group on the Compound | Potential Interacting Partner on a Biological Target |
| Hydrogen Bond Donor | Amino groups at C4 and C6 | Carbonyl oxygen, hydroxyl groups, carboxylate groups |
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens, Nitro group oxygen | Amino groups, hydroxyl groups |
| π-π Stacking | Pyrimidine ring, p-tolyl ring | Aromatic rings of Phe, Tyr, Trp |
| Hydrophobic Interactions | p-tolyl group (methyl group) | Aliphatic side chains of Ala, Val, Leu, Ile |
The binding of a ligand to its target is often a dynamic process involving conformational changes in both molecules. For this compound, the rotatable bond between the pyrimidine ring and the p-tolyl group allows for a degree of torsional flexibility. This flexibility can be crucial for achieving an optimal fit within a binding site.
In a structurally related molecule, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the pyrimidine ring makes significant dihedral angles with the two phenyl rings (66.09° and 71.39°). nih.gov This indicates that the aromatic substituents are not coplanar with the pyrimidine core. It is plausible that this compound would also adopt a non-planar conformation, which could be essential for avoiding steric clashes and maximizing favorable interactions upon binding to a biological target. The ability to adapt its conformation allows the molecule to present its key interacting groups in the most favorable orientation for binding.
Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives
The biological activity of pyrimidine derivatives can be significantly modulated by the nature and position of their substituents.
Nitro Group: The electron-withdrawing nature of the nitro group at the C5 position can influence the electronic properties of the entire pyrimidine ring, potentially enhancing its ability to participate in certain non-covalent interactions. nih.gov The nitro group itself can act as a hydrogen bond acceptor, forming specific interactions within a binding pocket. rsc.org Furthermore, the presence of a nitro group has been associated with a range of biological activities in heterocyclic compounds, from antimicrobial to anticancer effects, often by modulating redox properties within the cell. nih.govonlinejbs.com
p-Tolyl Group: The N4-(p-tolyl) substituent contributes to the molecule's hydrophobic character and provides a large surface area for van der Waals and π-stacking interactions. The para-methyl group on the phenyl ring can further enhance binding affinity by occupying a small hydrophobic pocket in the target protein. The specific placement of this methyl group can be critical for selectivity towards certain biological targets.
Diamine Moiety: The 4,6-diamine configuration is a common feature in many biologically active pyrimidine derivatives, particularly kinase inhibitors. nih.govnih.gov The amino groups are crucial for forming key hydrogen bonds that anchor the molecule to its target. The substitution pattern on these amines dictates the molecule's interaction with the solvent-exposed regions of a binding site and can be modified to fine-tune properties like solubility and cell permeability.
The table below summarizes the probable contributions of each key substituent to the molecular interactions of this compound.
| Substituent | Position | Probable Role in Molecular Recognition |
| Nitro | C5 | Electron-withdrawing effect on the pyrimidine ring; Hydrogen bond acceptor. |
| Amino | C6 | Hydrogen bond donor. |
| N-(p-tolyl)amino | C4 | Hydrogen bond donor; π-stacking and hydrophobic interactions via the p-tolyl group. |
The principles of rational drug design can be applied to the this compound scaffold to optimize its interaction with specific biomolecular targets. Based on SAR data from related pyrimidine series, modifications can be proposed to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
For instance, if the target is a kinase, the diaminopyrimidine core would be retained to maintain the essential hydrogen bonding to the hinge region. nih.gov Modifications would then focus on the p-tolyl group. Replacing the p-tolyl moiety with other substituted aryl or heteroaryl rings could probe for additional interactions in the binding site. The introduction of polar groups could enhance solubility, while larger hydrophobic groups could increase potency if a suitable pocket is available. Similarly, the free amino group at the C6 position could be substituted to extend into solvent-accessible regions, potentially improving pharmacokinetic properties or introducing new interaction points.
Development of Chemical Probes based on Pyrimidine Scaffolds
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. The pyrimidine scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and its proven ability to bind to a wide range of biological targets with high affinity and selectivity.
To develop this compound into a chemical probe, several modifications could be envisioned. A common strategy involves introducing a "handle" for attaching reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels. This handle is typically a chemically reactive group, like an alkyne or an azide (B81097) for click chemistry, or a primary amine, and is placed on a part of the molecule that does not interfere with its binding to the target. For this particular scaffold, such a modification might be made on the p-tolyl ring or by further substitution on the C6-amino group, assuming these positions are solvent-exposed and not critical for target engagement. The resulting probe could then be used in a variety of applications, including target identification, validation, and imaging of biological processes in living cells.
Despite a comprehensive search for academic research on the biological interactions of This compound , there is currently no publicly available scientific literature detailing the specific molecular-level investigation of its biological pathway modulation.
Research on pyrimidine-based scaffolds is extensive due to their diverse biological activities, which include roles as inhibitors of kinases, nitric oxide synthase, and their potential as antiviral and anticancer agents. For instance, various derivatives of 5-nitropyrimidine (B80762) and N-aryl-pyrimidine-4,6-diamine have been synthesized and evaluated for their effects on specific biological targets. These studies often involve detailed molecular docking simulations and in vitro assays to elucidate the mechanism of action at a molecular level.
However, specific research findings, including data on enzyme inhibition, cellular pathway modulation, or receptor binding affinities for This compound , are not present in the current body of scientific publications. Therefore, a detailed analysis of its interaction with biological pathways at a molecular level cannot be provided at this time.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine?
- Methodological Answer : The compound can be synthesized via oxidative cyclodimerization of azirine carboxylates using triethylamine as a promoter. Key reaction parameters include initiators (e.g., AIBN or ACHN), solvents (benzene–ethyl acetate mixtures), and reaction durations (3–7 days) to optimize yields . Radiolabeled analogs, such as those used in Bruton's tyrosine kinase studies, employ precursors like 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine, followed by semi-preparative HPLC purification .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For pyrimidine derivatives, this method reveals dihedral angles between the pyrimidine core and substituent aromatic rings (e.g., 66.09° and 71.39° for phenyl groups), critical for understanding steric and electronic interactions . Complementary NMR analysis (1H/13C) provides insights into hydrogen and carbon chemical environments, as demonstrated for related pyrimidine-4,6-diamine derivatives .
Q. What are the solubility and physicochemical properties of this compound?
- Methodological Answer : Computational tools like Advanced Chemistry Development (ACD/Labs) predict solubility (e.g., 2.7e-3 g/L at 25°C) and density (1.611 g/cm³) . However, experimental validation via HPLC or UV-Vis spectroscopy is recommended to resolve discrepancies between predicted and observed solubility, especially for derivatives with bulky substituents .
Advanced Research Questions
Q. How does this compound interact with biological targets like PRMT5 or FLT3?
- Methodological Answer : The compound’s pyrimidine-4,6-diamine scaffold enables selective inhibition of PRMT5 (IC50 = 7.5 µM) with >10-fold selectivity over PRMT3 and no activity against PRMT1/4/6/7. Cell-based assays in PDAC and CRC lines (IC50 = 2–11 µM) should use MTT or ATP-lite protocols to quantify viability . For FLT3 inhibition, structure-based design optimizes substituents to enhance binding to the kinase’s ATP pocket while minimizing c-KIT cross-reactivity .
Q. What computational methods are used to analyze binding mechanisms and resistance profiles?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies assess binding stability and resistance mutations (e.g., FLT3-T790M). For example, free-energy perturbation calculations quantify the impact of G719S/T790M mutations on inhibitor binding affinity in EGFR/FLT3 kinases . Density functional theory (DFT) elucidates reaction pathways, such as cyclodimerization mechanisms in pyrimidine synthesis .
Q. How can researchers resolve contradictions in reported biological activities or physicochemical data?
- Methodological Answer : Discrepancies in solubility or bioactivity may arise from assay conditions (e.g., buffer pH, cell line variability). For example, PR5-LL-CM01 shows IC50 variations between PDAC (2–4 µM) and CRC (10–11 µM) due to differential NF-κB activation . Cross-validate computational solubility predictions (e.g., ACD/Labs) with experimental measurements using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
